3-Fluoro-2-methoxy-4-nitroaniline
Overview
Description
3-Fluoro-2-methoxy-4-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O3 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Nitroaniline compounds, such as 4-Fluoro-2-nitroaniline, often form complexes with metal ions like cobalt (II), nickel (II), and copper (II) . These complexes can have various roles depending on the specific compound and the biological system in which they are present.
Mode of Action
Nitroaniline compounds often undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Without specific studies on “3-Fluoro-2-methoxy-4-nitroaniline”, it’s challenging to determine the exact biochemical pathways this compound affects. Nitroaniline compounds are often involved in reactions related to aromatic substitution .
Pharmacokinetics
The properties of similar compounds suggest that they can be absorbed and distributed in the body, metabolized (often through reactions like nitration), and eventually excreted .
Result of Action
Similar compounds like 4-fluoro-2-nitroaniline have been used as starting reagents in the synthesis of other compounds .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For example, the reactions involving nitroaniline compounds can be affected by temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
3-fluoro-2-methoxy-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTHWDFBBGFYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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